4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
CAS No.: 2549052-15-3
Cat. No.: VC11824591
Molecular Formula: C14H16N6S
Molecular Weight: 300.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549052-15-3 |
|---|---|
| Molecular Formula | C14H16N6S |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | 4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C14H16N6S/c1-10-4-17-20(6-10)9-11-7-19(8-11)13-12(3-15)5-16-14(18-13)21-2/h4-6,11H,7-9H2,1-2H3 |
| Standard InChI Key | NXBUXDYOGULENG-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3C#N)SC |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3C#N)SC |
Introduction
Synthesis Pathways
While specific synthetic routes for this compound were not explicitly provided in the search results, related methodologies for similar compounds suggest multistep reactions involving:
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Formation of the Pyrimidine Core: Pyrimidines are typically synthesized via cyclization reactions involving urea or amidines with diketones or β-ketoesters.
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Introduction of Azetidine: Azetidine derivatives are often introduced through nucleophilic substitution or cyclization reactions involving halogenated precursors.
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Pyrazole Substitution: Pyrazole rings are commonly formed via condensation of hydrazines with 1,3-diketones, followed by alkylation to introduce the methyl group.
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Thioether Formation: The methylsulfanyl group can be introduced via thiolation reactions using methylthiolating agents such as dimethyl sulfide.
Biological Activity and Applications
Compounds with similar structural motifs have demonstrated a range of biological activities:
Antifungal and Antibacterial Potential
Heterocyclic compounds containing pyrazole and pyrimidine cores are known for their antimicrobial properties. For instance:
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Pyrazole derivatives have shown efficacy against fungal strains like Candida albicans and bacterial pathogens .
Anticancer Activity
Sulfur-containing pyrimidines have been investigated for their anticancer properties due to their ability to inhibit enzymes involved in cell proliferation .
Antiviral Applications
Azetidine-based compounds have been explored as antiviral agents due to their ability to interfere with viral replication mechanisms .
CNS Disorders
Pyrazole derivatives have been evaluated for their role as inhibitors of neurological targets such as dopamine receptors .
Structural Advantages
The combination of functional groups in this compound offers several advantages:
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Electron-Rich Centers: The nitrogen atoms in pyrazole and pyrimidine enhance binding affinity to biological targets.
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Lipophilicity: The methylsulfanyl group improves membrane permeability.
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Ring Strain: The azetidine ring may increase reactivity toward specific enzymatic pockets.
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